![molecular formula C7H3ClFNO4 B2592878 2-Chloro-5-fluoro-4-nitrobenzoic acid CAS No. 149903-77-5](/img/structure/B2592878.png)
2-Chloro-5-fluoro-4-nitrobenzoic acid
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Overview
Description
2-Chloro-5-fluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro, fluoro, and nitro group, and a carboxylic acid group . The average mass of the molecule is 219.554 Da .Physical And Chemical Properties Analysis
This compound has a melting point of 146-150°C and a predicted boiling point of 364.2±42.0°C . It has a predicted density of 1.689±0.06 g/cm3 . It is soluble in methanol and is typically stored in a dry room at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Chloro-5-fluoro-4-nitrobenzoic acid serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in drug development and material science. For example, its derivative, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been identified as a multireactive building block that facilitates the solid-phase synthesis of diverse heterocyclic scaffolds, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These compounds have significant importance in current drug discovery due to their broad spectrum of biological activities (Křupková et al., 2013).
Advancements in Crystal Engineering
Another fascinating application of this compound is in the field of crystal engineering. The study of molecular salts and cocrystals containing this compound has provided insights into the role of halogen bonds in crystal stabilization. For instance, a series of molecular salts synthesized through a crystal engineering approach demonstrated the occurrence of weak halogen bonds alongside strong hydrogen bonds, emphasizing the compound's utility in designing new materials with desired properties (Oruganti et al., 2017).
Drug Development and Molecular Modeling
The chemical has also been explored in drug development, particularly in the design of novel therapies for immune deficiency diseases. Its ability to form stable co-crystals with other pharmaceutical agents, like nicotinamide, showcases its potential in enhancing the stability and efficacy of therapeutic compounds. Such co-crystals exhibit higher melting points than either of the pure components, suggesting an increased thermal stability which is advantageous for pharmaceutical applications (Lemmerer et al., 2010).
Environmental and Material Sciences
In environmental science, the solubility characteristics of this compound in various organic solvents have been modeled to understand its behavior in different media. This information is critical for the environmental risk assessment of chemical compounds and their potential impact on ecosystems (Stovall et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and proteins within the cell .
Mode of Action
It’s possible that the compound may interact with its targets through covalent bonding, given the presence of a nitro group and a carboxylic acid group in its structure .
Biochemical Pathways
Nitrobenzoic acid derivatives are often involved in redox reactions and can participate in various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Nitrobenzoic acid derivatives can potentially cause oxidative stress and other cellular changes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-nitrobenzoic acid . For instance, the compound’s solubility and stability could be affected by the pH of the environment .
properties
IUPAC Name |
2-chloro-5-fluoro-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUZKEKXMXCKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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